(2R,3S)-2-(pyridin-4-yl)oxolan-3-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-2-(pyridin-4-yl)oxolan-3-amine dihydrochloride is a chiral compound that features a pyridine ring attached to an oxolane ring with an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-(pyridin-4-yl)oxolan-3-amine dihydrochloride typically involves the following steps:
Formation of the oxolane ring: This can be achieved through cyclization reactions involving appropriate starting materials such as diols or epoxides.
Introduction of the pyridine ring: This step often involves nucleophilic substitution reactions where a pyridine derivative is introduced to the oxolane ring.
Formation of the dihydrochloride salt: This is typically achieved by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-2-(pyridin-4-yl)oxolan-3-amine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the pyridine ring or the oxolane ring.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents on the pyridine ring or the oxolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
(2R,3S)-2-(pyridin-4-yl)oxolan-3-amine dihydrochloride has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions or as a ligand in binding studies.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2R,3S)-2-(pyridin-4-yl)oxolan-3-amine dihydrochloride involves its interaction with specific molecular targets. The pyridine ring can interact with various enzymes or receptors, while the oxolane ring and amine group can form hydrogen bonds or other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(pyridin-2-yl)pyrimidine derivatives: These compounds also feature a pyridine ring and have similar applications in medicinal chemistry.
2-oxo-1,2,3,4-tetrahydropyrimidines: These compounds have a similar structure and are used in various biological and pharmaceutical applications.
2-[4-(Het)aryl-2-oxopyrrolidin-1-yl]acetohydrazides: These compounds are structural analogs and have similar synthetic routes and applications.
Uniqueness
(2R,3S)-2-(pyridin-4-yl)oxolan-3-amine dihydrochloride is unique due to its specific chiral configuration and the combination of the pyridine and oxolane rings. This unique structure allows for specific interactions with biological molecules, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C9H14Cl2N2O |
---|---|
Molecular Weight |
237.12 g/mol |
IUPAC Name |
(2R,3S)-2-pyridin-4-yloxolan-3-amine;dihydrochloride |
InChI |
InChI=1S/C9H12N2O.2ClH/c10-8-3-6-12-9(8)7-1-4-11-5-2-7;;/h1-2,4-5,8-9H,3,6,10H2;2*1H/t8-,9+;;/m0../s1 |
InChI Key |
QHRFADJLACMYDW-DBEJOZALSA-N |
Isomeric SMILES |
C1CO[C@@H]([C@H]1N)C2=CC=NC=C2.Cl.Cl |
Canonical SMILES |
C1COC(C1N)C2=CC=NC=C2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.